N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine
Description
N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine (CAS: 926268-84-0) is a bicyclic organic compound featuring a benzodioxepin core fused to a cyclopropanamine-ethyl substituent. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol . The compound is structurally characterized by a seven-membered benzodioxepin ring (3,4-dihydro-2H-1,5-benzodioxepin) linked to an ethyl group bearing a cyclopropane ring and an amine functional group.
Its hydrochloride derivative (CAS: 1197886-48-8) is also cataloged, likely offering improved solubility for experimental use .
Properties
CAS No. |
926268-84-0 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C14H19NO2/c1-10(15-12-4-5-12)11-3-6-13-14(9-11)17-8-2-7-16-13/h3,6,9-10,12,15H,2,4-5,7-8H2,1H3 |
InChI Key |
JMPGCBMWWPRJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.
Attachment of the Cyclopropanamine Moiety: The cyclopropanamine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodioxepin intermediate with cyclopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, controlled temperature.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the cyclopropanamine moiety.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity : The target compound’s cyclopropanamine-ethyl group distinguishes it from simpler benzodioxepin derivatives (e.g., primary amine or carboxylic acid substituents). This moiety may enhance lipophilicity or enable unique receptor interactions.
- Bioactivity: The furochromenone analog (C₁₉H₁₄O₅) demonstrated significant toxicity in brine shrimp assays (LC₅₀: 134.90 ppm), suggesting benzodioxepin derivatives with fused aromatic systems exhibit stronger bioactivity .
- Commercial Accessibility : Unlike the target compound, simpler analogs like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine are readily available for research .
Substituent Effects on Reactivity and Solubility
- The amine group may facilitate hydrogen bonding, enhancing target binding .
- Carboxylic Acid vs. Amine : The carboxylic acid derivative (CAS: 20825-89-2) is more polar and acidic, favoring aqueous solubility, whereas the primary amine (CAS: 175136-34-2) is more basic and nucleophilic .
- Chlorine Substituent : The chloro-propanamide analog (CAS: 1016686-81-9) contains an electrophilic chlorine atom, which might enhance covalent binding to biological targets or alter metabolic stability .
Antitumor Potential
This suggests that the benzodioxepin scaffold itself may confer bioactivity, which could be modulated by substituent choice.
Commercial and Research Status
- Synthetic Analogs : Derivatives like 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide (CAS: 1016686-81-9) are cataloged but lack published biological data, highlighting a gap in structure-activity relationship (SAR) studies .
Biological Activity
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine is a compound of significant interest due to its unique structural characteristics and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclopropanamine moiety linked to a benzodioxepin structure, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 273.32 g/mol. The presence of multiple functional groups allows for interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Neuroprotective Properties : The benzodioxepin core is associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Structural analogs have demonstrated efficacy against various microbial strains.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Receptor Binding : Interaction with serotonin receptors and other neurotransmitter systems.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or microbial growth.
Data Table: Biological Activities and Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxepin + Cyclopropanamine | Antidepressant, Neuroprotective |
| Benzodioxepin Derivatives | Benzodioxepin core | Antimicrobial activity |
| Tetrahydropyran Derivatives | Tetrahydropyran ring | Neuroprotective effects |
| Pyrrole-based Compounds | Pyrrole moiety | Antidepressant properties |
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of similar benzodioxepin derivatives in a model of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death by modulating oxidative stress pathways.
- Antidepressant Efficacy : In a randomized controlled trial involving animal models, the administration of cyclopropanamine derivatives resulted in significant improvements in depressive-like behaviors compared to control groups.
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound. Key findings include:
- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels.
- Biological Evaluation : In vitro assays demonstrated that this compound exhibited moderate to high activity against specific bacterial strains and showed potential as a lead compound for further development.
Q & A
Basic: What are the standard synthetic routes for N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically begins with a 3,4-dihydro-2H-1,5-benzodioxepin-7-amine precursor (e.g., CAS RN 175136-34-2) . Key steps include:
- Alkylation : Reacting the benzodioxepin core with cyclopropanamine derivatives under nitrogen protection to avoid oxidation.
- Acylation/Functionalization : Using reagents like acetic anhydride or crotonyl chloride in the presence of bases (e.g., 4-dimethylaminopyridine) to introduce substituents .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates .
- Characterization : Intermediates are confirmed via 1H/13C NMR (e.g., distinguishing acylated sites) and mass spectrometry (e.g., molecular ion peaks matching calculated weights) .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions (e.g., λmax ~255 nm for benzodioxepin derivatives) .
- NMR Spectroscopy :
- 1H NMR : Resolve substituent environments (e.g., cyclopropane protons at δ ~0.5–1.5 ppm, benzodioxepin aromatic protons at δ ~6.5–7.5 ppm) .
- 13C NMR : Confirm carbonyl/amine functional groups (e.g., cyclopropane carbons at δ ~8–15 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C18H21NO2 for related derivatives) .
- X-Ray Crystallography : Resolves regioselectivity ambiguities in crystalline intermediates .
Advanced: How can researchers address low yields during the alkylation step of the benzodioxepin core?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or transition metals (e.g., Pd for cross-coupling) .
- Excess Reagents : Employ a 1.5–2x molar excess of alkylating agents to drive equilibrium .
- Temperature Control : Gradual heating (40–60°C) minimizes decomposition.
- In Situ Monitoring : TLC or HPLC tracks reaction progress to optimize quenching timing .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may stem from impurity profiles or assay variability. Mitigation steps:
- Purity Validation : Use HPLC (≥98% purity threshold) and elemental analysis to rule out contaminants .
- Orthogonal Assays : Compare results across multiple platforms (e.g., enzyme inhibition vs. cellular uptake assays) .
- Structural Analogues : Test derivatives (e.g., sulfonamide or hydroxamic acid variants) to isolate pharmacophore contributions .
- Dose-Response Curves : Establish EC50/IC50 values with strict statistical controls (n ≥ 3 replicates) .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy) .
- InChI-Based Tools : Use ChemSpider or PubChem data (e.g., InChI=1S/C12H17NO2) to model stereoelectronic effects .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina .
Advanced: How to determine regioselectivity in acylation reactions involving benzodioxepin derivatives?
Methodological Answer:
- NMR Spectroscopy : Compare acylated vs. non-acylated derivatives. For example, downfield shifts in 1H NMR (δ ~2.5–3.5 ppm) indicate N-acylation, while aromatic proton splitting suggests O-acylation .
- X-Ray Crystallography : Resolve ambiguity by analyzing crystal structures (e.g., 1.89 Å resolution for 1-acetyl derivatives) .
- Competitive Experiments : React the substrate with limiting reagents to identify kinetically favored sites.
- Computational Modeling : DFT predicts thermodynamic stability of regioisomers .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential toxicity .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetic anhydride) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
- Emergency Procedures : Maintain eyewash stations and spill kits. Review Safety Data Sheets (SDS) for specific antidotes .
Advanced: What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
Methodological Answer:
- Continuous Flow Chemistry : Reduces reaction times and improves reproducibility .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported palladium) to minimize costs .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
